molecular formula C9H8BrN B1498021 3-Bromo-4-methyl-1H-indole CAS No. 1094654-54-2

3-Bromo-4-methyl-1H-indole

Cat. No.: B1498021
CAS No.: 1094654-54-2
M. Wt: 210.07 g/mol
InChI Key: LRPUTAYFKLABEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a bromine atom at the third position and a methyl group at the fourth position on the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-1H-indole typically involves the bromination of 4-methylindole. One common method is the electrophilic substitution reaction where bromine is introduced to the indole ring. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.

    Oxidation: Products may include indole-2-carboxylic acid or other oxidized derivatives.

    Reduction: Products may include reduced indole derivatives.

Scientific Research Applications

3-Bromo-4-methyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-bromo-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPUTAYFKLABEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655630
Record name 3-Bromo-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094654-54-2
Record name 3-Bromo-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methyl-1H-indole
Reactant of Route 2
3-Bromo-4-methyl-1H-indole
Reactant of Route 3
3-Bromo-4-methyl-1H-indole
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-methyl-1H-indole
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-methyl-1H-indole
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.